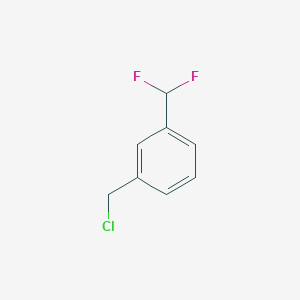
5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid
Übersicht
Beschreibung
5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid is a useful research compound. Its molecular formula is C9H4F4N2O5 and its molecular weight is 296.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Non-linear Optical Properties
The study of organic crystals with charge-transfer interactions has shown significant interest due to their non-linear optical properties. Compounds like N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, which share structural similarities with 5-Fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid, are explored for their high molecular non-linearity, potentially useful in optical applications. These compounds exhibit charge transfer between donor and acceptor groups, making them candidates for non-linear optical material research (Yanes et al., 1997).
PET Imaging Agents
In the realm of medical imaging, the synthesis of new fluorine-18-labeled compounds for PET imaging is a significant area of research. Analogues synthesized from precursors like 2-fluoro-4-methylbenzoic acid, through complex multi-step processes, aim to improve imaging of specific receptors in the body, contributing to better diagnostic tools in medicine (Wang et al., 2014).
Material Science and Chemistry
The preparation of compounds like 2-nitroacridines from reactions involving fluoro-trobenzaldehyde highlights the versatility of fluoro-nitro benzoic acid derivatives in synthesizing complex organic compounds. These reactions are essential in material science, providing insights into cyclization rates and the effects of substituents on chemical reactions, which could lead to the development of new materials with unique properties (Rosewear & Wilshire, 1981).
Molecular Electronics
The exploration of perfluoroaromatic compounds for their electronic properties has led to the synthesis of various fluoro-nitro benzoic acid derivatives. These compounds, with their unique electron configurations, are studied for potential applications in molecular electronics, where they could serve as building blocks for electronic devices at the molecular level (Hudlicky & Bell, 1974).
Crystallography and Electronic Structure
The detailed study of benzoic acid derivatives through X-ray powder diffraction, electronic structure, and molecular electrostatic potential calculation provides valuable information on the intermolecular interactions and electronic properties of these compounds. Such studies are crucial in designing materials with desired properties, including those with potential applications in catalysis, drug design, and material science (Pramanik et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with enzymes like endothelial lipase (el), which plays a crucial role in hdl metabolism and atherosclerotic plaque development .
Mode of Action
It’s known that similar compounds can react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .
Biochemical Pathways
Based on the potential interaction with enzymes like el, it could be inferred that lipid metabolism pathways might be influenced .
Result of Action
Similar compounds have been implicated in influencing hdl metabolism and atherosclerotic plaque development .
Action Environment
It’s generally recommended to ensure adequate ventilation when handling similar compounds .
Eigenschaften
IUPAC Name |
5-fluoro-3-nitro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4N2O5/c10-3-1-4(7(16)17)6(5(2-3)15(19)20)14-8(18)9(11,12)13/h1-2H,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXDJEIDYULCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)NC(=O)C(F)(F)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)








